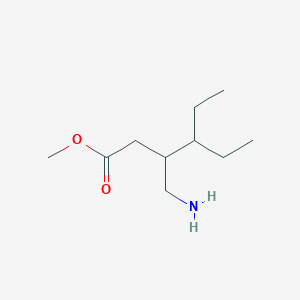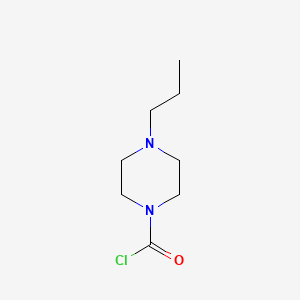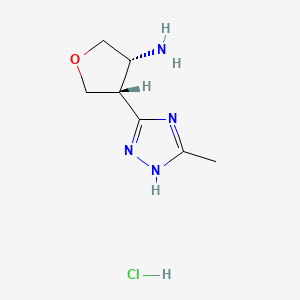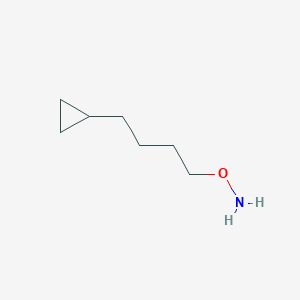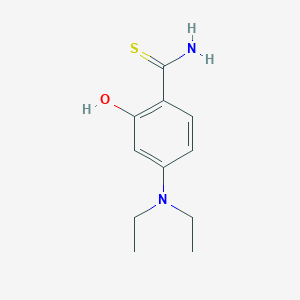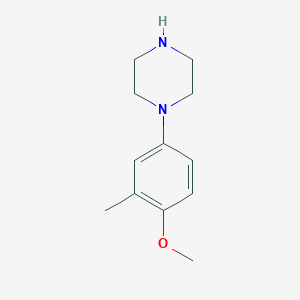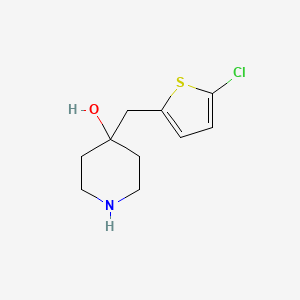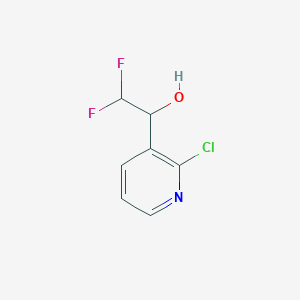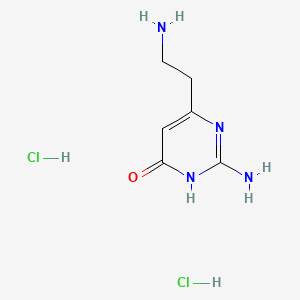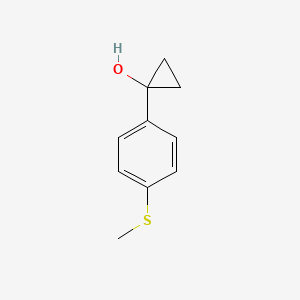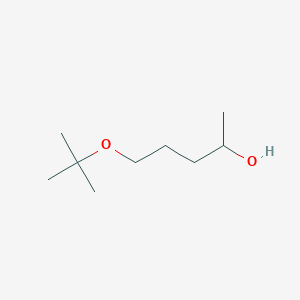
5-(Tert-butoxy)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butoxy)pentan-2-ol is an organic compound with the molecular formula C9H20O2 It is a secondary alcohol with a tert-butoxy group attached to the fifth carbon of the pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxy)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-bromopentan-2-ol with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tert-butoxy)pentan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 5-(tert-butoxy)pentan-2-one, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield 5-(tert-butoxy)pentane, typically using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 5-(tert-butoxy)pentan-2-one.
Reduction: 5-(tert-butoxy)pentane.
Substitution: Various substituted pentan-2-ol derivatives.
Aplicaciones Científicas De Investigación
5-(Tert-butoxy)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(Tert-butoxy)pentan-2-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentanol: A secondary alcohol with a similar structure but lacking the tert-butoxy group.
5-Bromopentan-2-ol: A precursor in the synthesis of 5-(Tert-butoxy)pentan-2-ol.
5-(tert-Butoxy)pentan-2-one: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research applications.
Propiedades
Fórmula molecular |
C9H20O2 |
|---|---|
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxy]pentan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-8(10)6-5-7-11-9(2,3)4/h8,10H,5-7H2,1-4H3 |
Clave InChI |
ARFWKRHSCZXRFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCOC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B15319105.png)
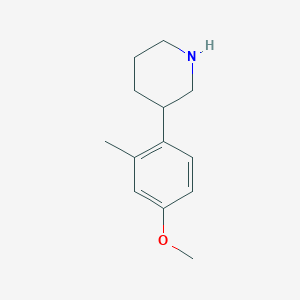
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)
